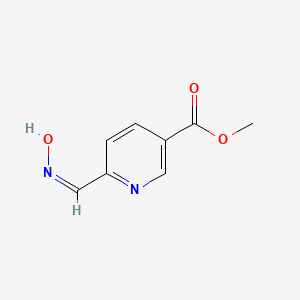
Methyl 6-((hydroxyimino)methyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-((hydroxyimino)methyl)nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a hydroxyimino group attached to the methyl ester of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((hydroxyimino)methyl)nicotinate typically involves the reaction of 6-methylnicotinic acid with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then esterified with methanol to yield the final product. The reaction conditions generally include:
Temperature: 70-100°C
Solvent: Methanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Esterification: 6-methylnicotinic acid is esterified with methanol in the presence of a catalyst.
Oximation: The esterified product is then reacted with hydroxylamine hydrochloride to form the hydroxyimino derivative.
Purification: The final product is purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-((hydroxyimino)methyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 6-((hydroxyimino)methyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 6-((hydroxyimino)methyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
6-Methylnicotinic acid: A precursor in the synthesis of Methyl 6-((hydroxyimino)methyl)nicotinate.
Nicotinic acid: A vitamin B3 derivative with various biological functions.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
methyl 6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(11)6-2-3-7(5-10-12)9-4-6/h2-5,12H,1H3/b10-5- |
Clave InChI |
PKSMGXDKVHLBIC-YHYXMXQVSA-N |
SMILES isomérico |
COC(=O)C1=CN=C(C=C1)/C=N\O |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-methoxy-5-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-5-carboxylate](/img/structure/B11776808.png)
![2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11776815.png)
![6-Fluoro-7-hydroxy-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B11776816.png)
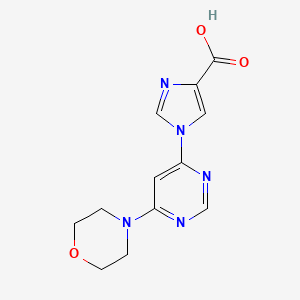
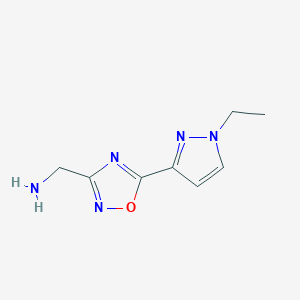

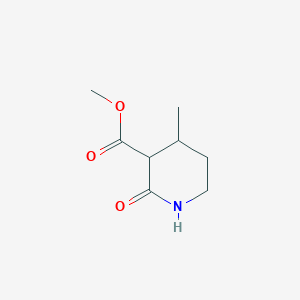
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11776845.png)

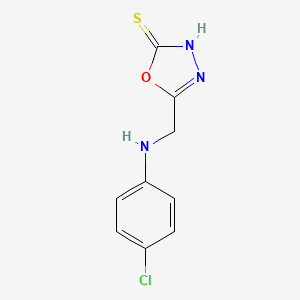
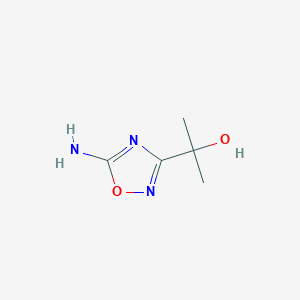
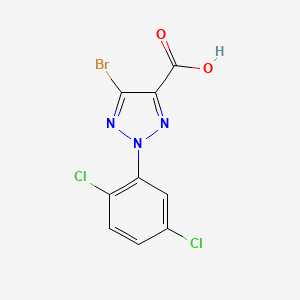
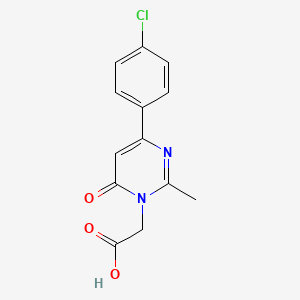
![Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B11776886.png)
